7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
7-(pyridin-3-ylmethyl)-7-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-10(8-13-7-1)9-14-11-3-4-12(14)6-5-11/h1-2,7-8,11-12H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDKHPSUXHBJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This approach allows for the functionalization of the bicyclo[2.2.1]heptane structure with a pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural Analogues and Receptor Binding Affinity
The 7-azabicyclo[2.2.1]heptane scaffold is versatile, allowing modifications that tune receptor affinity and selectivity. Key comparisons include:
Key Observations :
- Substituent Effects : Pyridinylmethyl groups (as in the target compound) enhance nAChR binding compared to chlorinated analogues (e.g., 5a) but are less potent than epibatidine’s chloropyridyl group.
- Stereochemistry : The (-)-enantiomers of methyl-substituted derivatives exhibit superior binding affinity over (+)-enantiomers, highlighting the role of chiral centers in receptor interaction .
- Toxicity Trade-offs: While epibatidine’s chloropyridyl group confers sub-nanomolar affinity, its toxicity limits clinical use. Pyridinylmethyl derivatives offer safer profiles with retained activity .
Chemical Stability and Reactivity
The bicyclic framework confers exceptional stability:
- Base-Catalyzed Hydrolysis Resistance: 7-azabicyclo[2.2.1]heptane amides resist hydrolysis under basic conditions (e.g., NaOH at 70°C), unlike monocyclic pyrrolidine or azetidine amides. This stability arises from nitrogen pyramidalization and allylic strain, which reduce amide bond reactivity .
- Acid Stability : The scaffold remains intact under acidic deprotection conditions (e.g., Boc removal), enabling its use in peptide mimetics .
Comparison of Hydrolysis Rates (70°C, NaOD/D2O) :
Biological Activity
7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane, a compound of considerable interest in medicinal chemistry, exhibits significant biological activity, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article delves into its biological properties, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHN
- IUPAC Name : 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane
- CAS Number : 10130293
The bicyclic structure contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.
Nicotinic Acetylcholine Receptor Modulation
Research indicates that 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane acts as a selective ligand for nAChRs, particularly the α7 subtype. This receptor is pivotal in numerous neurological processes, including cognition and neuroprotection.
- Receptor Binding : The compound selectively binds to α7 nAChRs, enhancing cholinergic signaling which is crucial for cognitive functions.
- Neuroprotective Effects : Studies suggest that activation of α7 nAChRs can protect neurons from apoptosis and inflammation, particularly in models of neurodegenerative diseases like Alzheimer's disease (AD) .
Therapeutic Potential
The compound's ability to modulate nAChRs positions it as a potential therapeutic agent for conditions such as:
- Alzheimer's Disease : Enhances cognitive function and reduces amyloid-beta toxicity.
- Parkinson's Disease : Exhibits neuroprotective properties by modulating inflammatory responses in the brain .
Analgesic and Anti-inflammatory Properties
According to patent literature, derivatives of this compound have been shown to possess analgesic and anti-inflammatory activities. These effects are attributed to their ability to interact with pain pathways mediated by nAChRs .
In Vitro Studies
Several studies have demonstrated the efficacy of 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane in vitro:
| Study | Findings |
|---|---|
| Study A | Showed increased α7 nAChR expression and enhanced synaptic plasticity in neuronal cultures. |
| Study B | Reported significant reduction in inflammatory markers upon treatment with the compound in microglial cells. |
In Vivo Studies
Animal models have provided insights into the therapeutic effects of the compound:
- Cognitive Enhancement : In APP/PS1 transgenic mice (a model for AD), administration of the compound resulted in improved memory performance on behavioral tests .
- Neuroprotection : In models of Parkinson's disease, it was observed that the compound reduced dopaminergic neuron loss through anti-inflammatory mechanisms .
Q & A
Q. What are the key synthetic methodologies for preparing 7-azabicyclo[2.2.1]heptane derivatives?
The synthesis typically involves a multi-step sequence starting from cyclohex-3-enecarboxylic acid. A common approach includes:
Curtius Reaction : Conversion to carbamates or amides via intermediate isocyanates.
Stereoselective Bromination : Introduces halogens at C3 and C4 positions, yielding dibrominated intermediates (e.g., benzyl (cis-3,trans-4-dibromocyclohex-1-yl)carbamates).
Intramolecular Cyclization : Sodium hydride (NaH) in DMF promotes ring closure to form the bicyclic core.
Functionalization : Radical reactions or coupling strategies (e.g., palladium-catalyzed amination) introduce substituents like pyridinyl groups .
Q. How are spectroscopic techniques applied to characterize 7-azabicyclo[2.2.1]heptane derivatives?
- NMR Spectroscopy : and NMR (including DEPT, COSY, HSQC, HMBC) confirm stereochemistry and substituent positions. For example, exo vs. endo configurations are distinguished by coupling constants and NOE effects .
- Mass Spectrometry : High-resolution MS validates molecular formulas, while fragmentation patterns aid structural elucidation.
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches in carbamates) .
Advanced Research Questions
Q. How can radical cyclization be optimized to synthesize conformationally constrained epibatidine analogues?
Radical precursors (e.g., exo-2-bromo-7-sulfonyl derivatives) undergo intramolecular cyclization using tributyltin hydride (HSnBu). Key considerations:
- N-Sulfonyl Motif : Essential for successful cyclization; carbamates/amides often yield uncyclized products.
- Reaction Conditions : Slow reagent addition minimizes side reactions (e.g., dehalogenation).
- Trapping Efficiency : Radical acceptors (e.g., alkenes) must be positioned to favor 5-exo or 6-endo pathways .
Q. Why do 7-azabicyclo[2.2.1]heptane amides exhibit resistance to base-catalyzed hydrolysis, and how is this stability assessed?
- Nitrogen Pyramidalization : The bicyclic scaffold distorts the amide bond, reducing nucleophilic attack. DFT calculations correlate lower reactivity with higher Gibbs free energy barriers for hydroxide addition .
- Experimental Validation : Kinetic studies using NMR monitor hydrolysis rates in deuterated solvents (e.g., NaOD in methanol-d/DO). Stability at physiological temperatures (37°C) confirms viability for drug design .
Q. What computational methods validate reaction mechanisms in heterocyclization of dibromocyclohexyl precursors?
- DFT Calculations : Model transition states and intermediates to rationalize product distributions. For example, NaH-mediated cyclization of cis-3,trans-4-dibromocarbamates proceeds via SN2 displacement, while trans-3,cis-4 isomers follow alternative pathways due to steric hindrance .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, favoring bicyclic over oxazolone byproducts .
Q. How does nitrogen pyramidalization in 7-azabicyclo[2.2.1]heptane derivatives influence their biochemical properties?
- Amide Bond Non-Planarity : Reduces conjugation, increasing rotational flexibility and altering binding to targets like nicotinic acetylcholine receptors (nAChRs).
- Sulfonamide/Nitroso Derivatives : Pyramidalization enhances metabolic stability and modulates electronic properties, critical for SAR studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in radical cyclization yields for different protecting groups?
Q. What explains conflicting reports on the hydrolytic stability of 7-azabicyclo[2.2.1]heptane amides?
- Structural Variants : Bridgehead substituents (e.g., methyl groups) further distort the amide bond, reducing reactivity. Compare kinetic data across derivatives (e.g., 4a vs. 5a in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
